4-Amino-2-propoxythiobenzoic acid S-(2-(diethylamino)ethyl) ester hydrogen phosphate

Catalog No.
S14895747
CAS No.
100311-17-9
M.F
C16H29N2O6PS
M. Wt
408.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-2-propoxythiobenzoic acid S-(2-(diethylami...

CAS Number

100311-17-9

Product Name

4-Amino-2-propoxythiobenzoic acid S-(2-(diethylamino)ethyl) ester hydrogen phosphate

IUPAC Name

2-(4-amino-2-propoxybenzoyl)sulfanylethyl-diethylazanium;dihydrogen phosphate

Molecular Formula

C16H29N2O6PS

Molecular Weight

408.5 g/mol

InChI

InChI=1S/C16H26N2O2S.H3O4P/c1-4-10-20-15-12-13(17)7-8-14(15)16(19)21-11-9-18(5-2)6-3;1-5(2,3)4/h7-8,12H,4-6,9-11,17H2,1-3H3;(H3,1,2,3,4)

InChI Key

CXAPPZVEGXVPKZ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=CC(=C1)N)C(=O)SCC[NH+](CC)CC.OP(=O)(O)[O-]

4-Amino-2-propoxythiobenzoic acid S-(2-(diethylamino)ethyl) ester hydrogen phosphate is a complex organic compound with significant pharmacological potential. Its molecular formula is C17H28N2O3PC_{17}H_{28}N_{2}O_{3}P, and it has a molecular weight of approximately 308.4158 g/mol . This compound features a benzoic acid derivative structure, which includes an amino group, a propoxy side chain, and a diethylaminoethyl ester moiety, making it relevant in medicinal chemistry, particularly in the development of local anesthetics and anti-inflammatory agents.

The chemical reactivity of 4-Amino-2-propoxythiobenzoic acid S-(2-(diethylamino)ethyl) ester hydrogen phosphate can be characterized by its ability to undergo various transformations:

  • Ester Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and carboxylic acid.
  • Amine Reactions: The diethylamino group can participate in nucleophilic substitution reactions, potentially forming quaternary ammonium salts.
  • Phosphorylation: The hydrogen phosphate moiety can engage in reactions typical of phosphoric acids, such as esterification with alcohols or amines.

This compound exhibits notable biological activities, primarily due to its structural components:

  • Local Anesthetic Properties: Similar to other benzoic acid derivatives, it may possess local anesthetic effects, potentially inhibiting sodium channels in neuronal membranes.
  • Anti-inflammatory Effects: The presence of the amino group and the thiophenol structure may contribute to anti-inflammatory activity by modulating inflammatory pathways.
  • Antimicrobial Activity: Some studies suggest that compounds with similar structures may exhibit antimicrobial properties, although specific data for this compound is limited.

The synthesis of 4-Amino-2-propoxythiobenzoic acid S-(2-(diethylamino)ethyl) ester hydrogen phosphate typically involves several steps:

  • Preparation of the Thiobenzoic Acid Derivative: Starting from commercially available benzoic acid derivatives, the introduction of an amino group can be achieved through amination reactions.
  • Ester Formation: Reacting the thiobenzoic acid with diethylaminoethanol under acidic conditions facilitates the formation of the ester linkage.
  • Phosphorylation: The final step may involve the introduction of the hydrogen phosphate group via phosphorylation reactions using phosphorus oxychloride or similar reagents.

4-Amino-2-propoxythiobenzoic acid S-(2-(diethylamino)ethyl) ester hydrogen phosphate has potential applications in:

  • Pharmaceutical Development: As a candidate for local anesthetics or analgesics.
  • Research: In studies exploring pain mechanisms or inflammatory responses.
  • Cosmetic Formulations: Due to its possible skin-soothing properties.

Interaction studies involving this compound could focus on:

  • Protein Binding: Investigating how well it binds to plasma proteins could provide insights into its pharmacokinetics.
  • Receptor Interactions: Understanding its affinity for sodium channels or other relevant receptors could elucidate its mechanism of action as an anesthetic.
  • Metabolic Pathways: Evaluating how this compound is metabolized in vivo could inform dosage and efficacy.

Several compounds share structural similarities with 4-Amino-2-propoxythiobenzoic acid S-(2-(diethylamino)ethyl) ester hydrogen phosphate. These include:

Compound NameStructure CharacteristicsUnique Features
4-Amino-3-butoxybenzoic acid 2-diethylaminoethyl esterSimilar amino and ether functionalitiesOften used as a local anesthetic (Oxybuprocaine)
ChloroprocaineContains a chlorine atom instead of a propoxy groupKnown for rapid onset and short duration of action
4-Amino-2-chlorobenzoic acid 2-diethylaminoethyl esterContains a chlorinated benzene ringExhibits similar anesthetic properties but different pharmacokinetics

These comparisons highlight how variations in substituents can influence the pharmacological profile and applications of these compounds. The unique combination of a propoxy group and a diethylamino moiety in 4-Amino-2-propoxythiobenzoic acid S-(2-(diethylamino)ethyl) ester hydrogen phosphate may contribute to its distinct biological activity compared to its analogs.

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

408.14839482 g/mol

Monoisotopic Mass

408.14839482 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-11-2024

Explore Compound Types